molecular formula C14H16N2O2 B2874218 1-Benzyl-3-propan-2-ylpyrazole-4-carboxylic acid CAS No. 1152549-07-9

1-Benzyl-3-propan-2-ylpyrazole-4-carboxylic acid

Cat. No.: B2874218
CAS No.: 1152549-07-9
M. Wt: 244.294
InChI Key: AMTMGEUTYTWBJC-UHFFFAOYSA-N
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Description

1-Benzyl-3-propan-2-ylpyrazole-4-carboxylic acid is a pyrazole derivative with a benzyl group at position 1, an isopropyl (propan-2-yl) group at position 3, and a carboxylic acid moiety at position 4. Its molecular formula is C₁₄H₁₆N₂O₂, with a molecular weight of 244.29 g/mol. The carboxylic acid at position 4 facilitates hydrogen bonding and ionic interactions, which are critical for biological activity .

Properties

IUPAC Name

1-benzyl-3-propan-2-ylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-10(2)13-12(14(17)18)9-16(15-13)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTMGEUTYTWBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C=C1C(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-Benzyl-3-propan-2-ylpyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Pyrazole derivatives vary significantly based on substituent positions and functional groups. Key analogs include:

Table 1: Structural Comparison of Pyrazole Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
1-Benzyl-3-propan-2-ylpyrazole-4-carboxylic acid 1: Benzyl, 3: Isopropyl, 4: COOH C₁₄H₁₆N₂O₂ 244.29 Aliphatic substituent at position 3; moderate lipophilicity
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde 1: Benzoyl, 3: Phenyl, 4: CHO C₁₇H₁₂N₂O₂ 276.29 Aromatic phenyl group at position 3; aldehyde group enhances reactivity
1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid 1: Benzyl, 3: 4-Fluorophenyl, 5: COOH C₁₇H₁₃FN₂O₂ 296.30 Fluorine introduces electronegativity; carboxylic acid at position 5
1-Ethylpyrazole-3-carboxylic Acid 1: Ethyl, 3: COOH C₆H₈N₂O₂ 140.14 Simpler structure; lower steric hindrance

Computational Insights

Molecular docking studies (e.g., using the GOLD program) predict that the isopropyl group in 1-Benzyl-3-propan-2-ylpyrazole-4-carboxylic acid may occupy hydrophobic binding pockets differently than aromatic substituents like phenyl or fluorophenyl. This could enhance selectivity for targets requiring aliphatic interactions .

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